N-benzyl-2-ethylmorpholine-4-carboxamide

Catalog No.
S7802853
CAS No.
M.F
C14H20N2O2
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-ethylmorpholine-4-carboxamide

Product Name

N-benzyl-2-ethylmorpholine-4-carboxamide

IUPAC Name

N-benzyl-2-ethylmorpholine-4-carboxamide

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-2-13-11-16(8-9-18-13)14(17)15-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17)

InChI Key

TYPOAFXHUMEAEL-UHFFFAOYSA-N

SMILES

CCC1CN(CCO1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCC1CN(CCO1)C(=O)NCC2=CC=CC=C2

N-benzyl-2-ethylmorpholine-4-carboxamide is a chemical compound characterized by its morpholine structure, which includes a benzyl group and an ethyl substituent. Its IUPAC name is 2-benzyl-N-ethylmorpholine-4-carboxamide, and it has the molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2} with a molecular weight of approximately 248.32 g/mol. The compound features a carboxamide functional group, which is significant for its reactivity and potential biological activity.

, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions may yield amines or alcohols, typically facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The cyanomethyl group can be replaced by other nucleophiles in nucleophilic substitution reactions, often using sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Research indicates that N-benzyl-2-ethylmorpholine-4-carboxamide may exhibit notable biological activities. Compounds with similar structures have been associated with antibacterial and antiviral properties. The presence of the carboxamide unit is particularly relevant for its interaction with biological targets, suggesting potential pharmacological applications .

The synthesis of N-benzyl-2-ethylmorpholine-4-carboxamide generally involves the reaction of benzylamine with ethylmorpholine-4-carboxylic acid. This reaction is typically carried out under controlled conditions, often utilizing solvents such as dichloromethane or ethanol at temperatures around 25–30°C. In industrial settings, automated reactors may be employed to optimize yield and purity through methods such as recrystallization or chromatography .

N-benzyl-2-ethylmorpholine-4-carboxamide has potential applications in medicinal chemistry due to its structural characteristics that may confer specific biological activities. It could serve as a lead compound for the development of new pharmaceuticals targeting various diseases, particularly those involving bacterial infections or other microbial challenges.

Interaction studies involving N-benzyl-2-ethylmorpholine-4-carboxamide focus on its binding affinity to specific enzymes or receptors. The compound's unique functional groups allow it to modulate enzyme activity or interfere with signaling pathways, which is crucial for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with N-benzyl-2-ethylmorpholine-4-carboxamide. Notable examples include:

Compound NameStructural Features
Benzyl N-benzyl-N-(cyanomethyl)carbamateContains a benzyl group and carbamate
Benzyl (cyanomethyl)carbamateIncludes a cyanomethyl substituent
Benzyl N-[4-(cyanomethyl)phenyl]carbamateFeatures a phenyl group along with cyanomethyl

Uniqueness

N-benzyl-2-ethylmorpholine-4-carboxamide stands out due to its specific combination of functional groups that contribute to distinct chemical reactivity and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

248.152477885 g/mol

Monoisotopic Mass

248.152477885 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types